molecular formula C5H7ClN2 B7963383 3-Chloro-1-ethyl-1H-pyrazole

3-Chloro-1-ethyl-1H-pyrazole

Cat. No.: B7963383
M. Wt: 130.57 g/mol
InChI Key: WPAWAMRBKRKHHB-UHFFFAOYSA-N
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Description

3-Chloro-1-ethyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylhydrazine with 3-chloropropionyl chloride under basic conditions to form the desired pyrazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the chlorine atom or modifying the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1H-pyrazole
  • 3-Chloro-1-phenyl-1H-pyrazole
  • 3-Bromo-1-ethyl-1H-pyrazole

Uniqueness

3-Chloro-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-chloro-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAWAMRBKRKHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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